N(2)-((Chrysen-5-yl)methyl)guanine
Description
Propriétés
Numéro CAS |
117606-17-4 |
|---|---|
Formule moléculaire |
C24H17N5O |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
Clé InChI |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
Synonymes |
N(2)-((chrysen-5-yl)methyl)guanine |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Observations:
- Steric Effects: The chrysene-methyl group in N(2)-((Chrysen-5-yl)methyl)guanine causes more pronounced replication blockage compared to smaller adducts like O6-methylguanine. However, DNA polymerase I (Klenow fragment) arrests predominantly at adenine adducts (2.7:1 ratio of adenine-to-guanine adducts), suggesting differential processing of bulky lesions .
- Repair Mechanisms : O6-methylguanine is efficiently repaired by MGMT, whereas bulky PAH adducts like chrysene-methylguanine are typically addressed by nucleotide excision repair (NER), which is less efficient and error-prone .
Mechanistic Insights from Methylation Studies
- Mutagenic Potential: O6-methylguanine’s mutagenicity arises from direct mispairing, whereas chrysene-methylguanine’s bulkiness indirectly promotes replication errors by destabilizing DNA structure .
- Enzyme Interactions: Methyltransferases like MGMT cannot repair chrysene-methylguanine due to steric incompatibility, unlike their activity on O6-methylguanine .
- Cellular Consequences: Elevated levels of N(2)-((Chrysen-5-yl)methyl)guanine correlate with persistent DNA damage, often leading to apoptosis or carcinogenesis if unrepaired .
Q & A
Basic: What experimental approaches are recommended for synthesizing and characterizing N(2)-((Chrysen-5-yl)methyl)guanine?
Methodological Answer:
Synthesis typically involves coupling chrysene derivatives with guanine via alkylation or Mitsunobu reactions. For characterization:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regioselective methylation at the N(2) position of guanine.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity.
- Chromatography: Reverse-phase HPLC with UV detection ensures separation from byproducts (e.g., N7-methylguanine isomers) .
- X-ray Crystallography: If crystalline, resolve the structure to confirm stereochemistry and binding motifs .
Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize competing alkylation at O6 or N7 positions of guanine, which are more reactive under certain conditions .
Basic: How can researchers detect and quantify N(2)-((Chrysen-5-yl)methyl)guanine adducts in biological samples?
Methodological Answer:
- Immunoassays: Use monoclonal antibodies specific to chrysene-modified guanine (cross-validate with synthetic standards).
- LC-MS/MS: Employ isotope-dilution tandem mass spectrometry with N-labeled internal standards for high sensitivity (detection limit ~1 adduct per 10 nucleotides).
- P-Postlabeling: Suitable for low-abundance adducts; combine with TLC or HPLC for separation .
Validation Step: Compare results with positive controls (e.g., DNA treated with chrysene epoxide) and negative controls (unexposed samples) to rule out artifacts .
Advanced: How does the presence of 5-methylcytosine in neighboring DNA bases influence the stability or mutagenicity of N(2)-((Chrysen-5-yl)methyl)guanine?
Methodological Answer:
- Sequence-Specific Analysis: Use Maxam-Gilbert sequencing or enzymatic digestion (e.g., methylation-sensitive restriction enzymes) to map adduct formation in CpG vs. non-CpG regions.
- Thermodynamic Studies: Measure melting temperatures () of duplex DNA containing the adduct; 5-methylcytosine may stabilize mismatches via hydrophobic interactions, increasing replication errors .
- Repair Assays: Compare repair kinetics by O6-alkylguanine-DNA alkyltransferase (AGT) or nucleotide excision repair (NER) proteins in methylated vs. unmethylated DNA contexts .
Contradiction Note: While 5-methylcytosine generally enhances DNA rigidity, its impact on adduct repair efficiency varies depending on the repair pathway .
Advanced: What strategies resolve contradictions in reported mutagenic potentials of N(2)-alkylguanine derivatives across different model systems?
Methodological Answer:
- Model Harmonization: Replicate studies in isogenic cell lines (e.g., AGT-proficient vs. AGT-deficient) to isolate repair pathway contributions .
- Adduct Quantification: Normalize mutagenicity data to adduct levels (e.g., using LC-MS/MS) rather than exposure doses, as metabolic activation efficiency varies between systems .
- Structural Analysis: Compare adduct conformations via molecular dynamics simulations; bulky chrysene groups may induce helical distortions that evade repair in eukaryotic systems but not bacterial .
Key Insight: Contradictions often arise from differences in metabolic activation (e.g., CYP450 isoforms) or replication polymerase fidelity (e.g., Pol η vs. Pol δ) .
Advanced: How can researchers design experiments to investigate the epigenetic effects of N(2)-((Chrysen-5-yl)methyl)guanine?
Methodological Answer:
- Methylation Profiling: Use bisulfite sequencing or MeDIP-seq to assess global DNA methylation changes in exposed cells.
- Chromatin Immunoprecipitation (ChIP): Test if adducts colocalize with methyl-CpG-binding proteins (e.g., MeCP2) or histone modifiers (e.g., HDACs) .
- Transcriptome Analysis: Pair RNA-seq with adduct mapping to identify dysregulated genes (e.g., tumor suppressors silenced via hypermethylation) .
Control: Include cells treated with decitabine (a demethylating agent) to distinguish direct adduct effects from secondary epigenetic changes .
Basic: What are the critical controls for ensuring reproducibility in studies of N(2)-((Chrysen-5-yl)methyl)guanine’s biological activity?
Methodological Answer:
- Chemical Stability Controls: Monitor adduct decomposition under experimental conditions (e.g., pH, temperature) via HPLC.
- Enzymatic Controls: Use AGT inhibitors (e.g., O6-benzylguanine) to confirm repair pathway involvement .
- Cell Viability Assays: Normalize mutagenicity data to cytotoxicity (e.g., via MTT assays) to exclude confounding by cell death .
Documentation: Report synthetic protocols, purity data, and batch-to-batch variability in supplemental materials .
Advanced: How does the chirality of the chrysene moiety affect the biological activity of N(2)-((Chrysen-5-yl)methyl)guanine?
Methodological Answer:
- Stereoselective Synthesis: Prepare enantiomers via chiral catalysts or chromatography, confirmed by circular dichroism (CD) .
- DNA Binding Assays: Use surface plasmon resonance (SPR) to compare affinity of R- vs. S-enantiomers for DNA.
- Molecular Docking: Model enantiomer interactions with repair enzymes (e.g., AGT) to predict steric hindrance effects .
Case Study: Bulky R-enantiomers may impede AGT binding, increasing adduct persistence and mutagenicity .
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